Calcium bis[(2-hydroxyphenoxy)methanesulfonate]
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Overview
Description
Calcium bis[(2-hydroxyphenoxy)methanesulfonate] is a chemical compound with the molecular formula C14H14CaO10S2 and a molecular weight of 446.5 g/mol . This compound is known for its unique structure, which includes two 2-hydroxyphenoxy groups attached to a methanesulfonate moiety, coordinated with a calcium ion. It is used in various scientific and industrial applications due to its distinct chemical properties.
Preparation Methods
The synthesis of Calcium bis[(2-hydroxyphenoxy)methanesulfonate] typically involves the reaction of 2-hydroxyphenol with methanesulfonyl chloride to form 2-hydroxyphenoxy methanesulfonate. This intermediate is then reacted with calcium chloride to yield the final product. The reaction conditions often require a controlled temperature and pH to ensure the purity and yield of the compound. Industrial production methods may involve large-scale batch reactors with precise control over reaction parameters to produce the compound in bulk quantities .
Chemical Reactions Analysis
Calcium bis[(2-hydroxyphenoxy)methanesulfonate] undergoes various chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to quinones under specific conditions.
Reduction: The compound can be reduced to form hydroquinones.
Substitution: The methanesulfonate group can be substituted with other nucleophiles under suitable conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines.
Scientific Research Applications
Calcium bis[(2-hydroxyphenoxy)methanesulfonate] has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Investigated for its potential role in biochemical pathways and as a probe in molecular biology studies.
Medicine: Explored for its therapeutic potential in treating certain diseases due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of Calcium bis[(2-hydroxyphenoxy)methanesulfonate] involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s phenolic groups can form hydrogen bonds and other interactions with these targets, modulating their activity. The methanesulfonate moiety may also play a role in the compound’s solubility and bioavailability, influencing its overall effect .
Comparison with Similar Compounds
Calcium bis[(2-hydroxyphenoxy)methanesulfonate] can be compared with other similar compounds, such as:
- Calcium bis[(2-hydroxyphenyl)methanesulfonate]
- Calcium bis[(2-hydroxyphenoxy)ethanesulfonate]
- Calcium bis[(2-hydroxyphenoxy)propanesulfonate] These compounds share similar structural features but differ in the length and nature of the sulfonate moiety. The unique combination of the 2-hydroxyphenoxy groups and methanesulfonate in Calcium bis[(2-hydroxyphenoxy)methanesulfonate] gives it distinct chemical properties and applications .
Properties
IUPAC Name |
calcium;(2-hydroxyphenoxy)methanesulfonate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C7H8O5S.Ca/c2*8-6-3-1-2-4-7(6)12-5-13(9,10)11;/h2*1-4,8H,5H2,(H,9,10,11);/q;;+2/p-2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEZXBUZDQNVOBE-UHFFFAOYSA-L |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)O)OCS(=O)(=O)[O-].C1=CC=C(C(=C1)O)OCS(=O)(=O)[O-].[Ca+2] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14CaO10S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80647790 |
Source
|
Record name | Calcium bis[(2-hydroxyphenoxy)methanesulfonate] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80647790 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
446.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17139-96-7 |
Source
|
Record name | Calcium bis[(2-hydroxyphenoxy)methanesulfonate] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80647790 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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